molecular formula C13H17IN2O B2948841 n-Cyclohexyl-n'-(4-iodophenyl)urea CAS No. 287185-29-9

n-Cyclohexyl-n'-(4-iodophenyl)urea

Cat. No. B2948841
CAS RN: 287185-29-9
M. Wt: 344.196
InChI Key: AQTBUVAFYDVTFD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-n’-(4-iodophenyl)urea is a member of the class of phenylureas. It is an organoiodine compound and a member of phenylureas . This compound is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Molecular Structure Analysis

The molecular formula of n-Cyclohexyl-n’-(4-iodophenyl)urea is C13H17IN2O . The InChI representation is InChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) . The Canonical SMILES representation is C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I .


Physical And Chemical Properties Analysis

The molecular weight of n-Cyclohexyl-n’-(4-iodophenyl)urea is 344.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 344.03856 g/mol . The Topological Polar Surface Area is 41.1 Ų . The Heavy Atom Count is 17 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “n-Cyclohexyl-n’-(4-iodophenyl)urea”, but unfortunately, the available information does not provide a detailed analysis of specific applications in various fields. The compound is mentioned as a member of the class of phenylureas and is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . However, detailed applications in scientific research are not listed in the search results.

properties

IUPAC Name

1-cyclohexyl-3-(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTBUVAFYDVTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Cyclohexyl-n'-(4-iodophenyl)urea

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